
N,N-Dibutylbut-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutylbut-2-en-1-amine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to two butyl groups and a but-2-en-1-yl group. This compound is a tertiary amine, which means it has three alkyl groups attached to the nitrogen atom. Amines are known for their basicity and nucleophilicity, making them valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutylbut-2-en-1-amine can be achieved through several methods. One common approach involves the alkylation of secondary amines with alkyl halides. For instance, the reaction of dibutylamine with 2-bromo-1-butene under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutylbut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into primary or secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom acts as a nucleophile, attacking electrophilic centers in other molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the electrophile used.
Applications De Recherche Scientifique
N,N-Dibutylbut-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: this compound is employed in the production of polymers, catalysts, and other functional materials.
Mécanisme D'action
The mechanism by which N,N-Dibutylbut-2-en-1-amine exerts its effects involves its basicity and nucleophilicity. The nitrogen atom in the compound can donate a pair of electrons, making it a good nucleophile. This property allows it to participate in various chemical reactions, forming bonds with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N,N-Diethylbutanamine: A tertiary amine with two ethyl groups and one butyl group attached to the nitrogen atom.
N,N-Dipropylbutanamine: A tertiary amine with two propyl groups and one butyl group attached to the nitrogen atom.
Uniqueness
N,N-Dibutylbut-2-en-1-amine is unique due to its specific structure, which includes a but-2-en-1-yl group. This structural feature imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
45087-66-9 |
|---|---|
Formule moléculaire |
C12H25N |
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
N-but-2-enyl-N-butylbutan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4,7H,5-6,8-12H2,1-3H3 |
Clé InChI |
BBDWBVQWRIBVCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


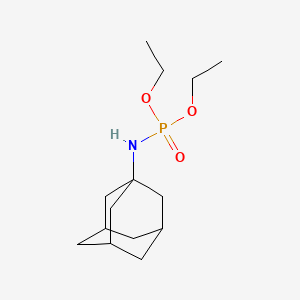
![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)



![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)

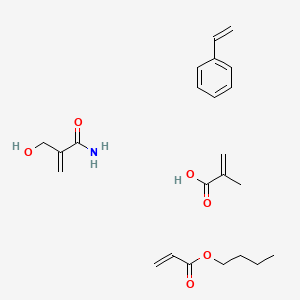

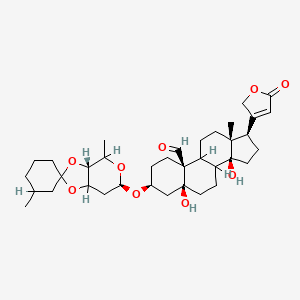
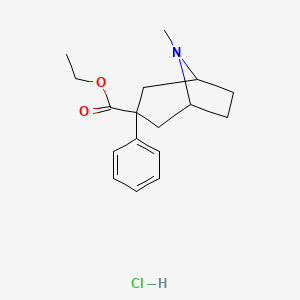
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
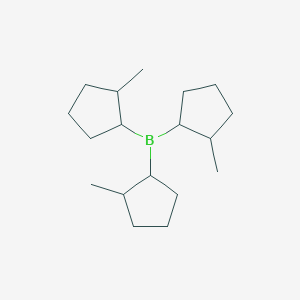
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
